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Compound of Interest

Compound Name: H-Tyr-Ala-Lys-Arg-OH

cat. No.: B582964

The fundamental properties of a peptide are dictated by its amino acid composition and
sequence. H-Tyr-Ala-Lys-Arg-OH is a tetrapeptide composed of Tyrosine (Tyr, Y), Alanine
(Ala, A), Lysine (Lys, K), and Arginine (Arg, R). The sequence dictates a specific arrangement
with a free amine group (H-) at the N-terminal Tyrosine and a free carboxyl group (-OH) at the
C-terminal Arginine.

Physicochemical Characteristics

The physicochemical properties are calculated based on the peptide's sequence. These values
are essential for designing experiments, including synthesis, purification, and in vitro assays.
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Property

Value

Source | Method

Full Name

L-Tyrosyl-L-alanyl-L-lysyl-L-

arginine

IUPAC Nomenclature

Amino Acid Sequence

Tyr-Ala-Lys-Arg (YAKA)

Standard peptide

representation

Molecular Formula

C24H41N9Os6

Calculated from the sum of
atomic constituents of the
amino acid residues (CsHsNO
for Ala, CeH12N4O for Arg,
CeH12N20 for Lys, CoHoNO:2
for Tyr)

Average Molecular Weight

551.65 g/mol

Calculated using average
isotopic masses of the
constituent amino acids,
accounting for the loss of three
water molecules during

peptide bond formation.[1]

Monoisotopic Mass

551.3153 Da

Calculated using the mass of
the most abundant isotopes of

the constituent atoms.

Theoretical pl

11.23

Predicted using computational
tools (e.g., EXPASy Compute
pl/Mw), which average the pKa

values of ionizable groups.[2]

[3]4]

Charge at pH 7.0

+2

Calculated based on the pKa
of the N-terminus (~9.7), C-
terminus (~2.3), and the side
chains of Lys (~10.5) and Arg
(~12.5).[5]

Key Residue Properties

Aromatic (Tyr), Aliphatic (Ala),
Basic (Lys, Arg)

Based on the classification of

amino acid side chains.[6][7][8]
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Inferred Biological Activity and Significance

While no specific biological function has been documented for H-Tyr-Ala-Lys-Arg-OH, its
sequence contains motifs that suggest potential activities.

Potential Opioid Receptor Interaction

The presence of a Tyrosine residue at the N-terminus is a critical pharmacophore for many
endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and
endomorphins.[9][10] This "address" sequence is essential for binding to opioid receptors (mu,
delta, kappa). It is plausible that H-Tyr-Ala-Lys-Arg-OH could act as a ligand for these G-
protein coupled receptors (GPCRS), potentially eliciting agonistic or antagonistic effects.
Further research, such as competitive binding assays, would be required to validate this
hypothesis.

Caption: Hypothetical signaling of H-Tyr-Ala-Lys-Arg-OH via an inhibitory G-protein coupled
receptor.

Protease Cleavage Site Motif

The internal Lysine-Arginine (K-R) sequence is a well-recognized cleavage site for certain
proprotein convertases, a family of serine proteases. For instance, furin, a key enzyme in the
constitutive secretory pathway, often recognizes and cleaves at the C-terminal side of basic
amino acid pairs like Lys-Arg or Arg-Arg.[11] This suggests that if H-Tyr-Ala-Lys-Arg-OH were
part of a larger precursor protein, it could be processed at the Lys-Arg junction to release the
Tyr-Ala-Lys fragment.

Experimental Protocols

The synthesis and characterization of H-Tyr-Ala-Lys-Arg-OH would follow standard
procedures in peptide chemistry. The most common approach is Fmoc-based Solid-Phase
Peptide Synthesis (SPPS).

Synthesis via Fmoc Solid-Phase Peptide Synthesis
(SPPS)
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SPPS involves the stepwise addition of amino acids to a growing peptide chain that is
covalently attached to an insoluble resin support.[12][13]

Materials:

Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-
terminal carboxylic acid). For H-Tyr-Ala-Lys-Arg-OH, a pre-loaded Fmoc-Arg(Pbf)-Wang
resin would be ideal.

e Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-
Tyr(tBu)-OH.

o Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
» Deprotection Reagent: 20% (v/v) piperidine in DMF.
e Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).

o Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
Water.

Methodology:
» Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-
bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.
Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling:

o Activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it
with a coupling reagent (e.g., HCTU) and a base (DIPEA) in DMF.

o Add the activated amino acid solution to the resin.

o Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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o Wash the resin thoroughly with DMF and DCM to remove excess reagents.

o Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence
(Ala, then Tyr).

» Final Deprotection: Once the full sequence is assembled, perform a final Fmoc deprotection
(Step 2).

» Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to
cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Boc,
tBu).

o Precipitation and Recovery: Precipitate the crude peptide from the cleavage solution using
cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide
pellet under vacuum.

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Purification by Reverse-Phase HPLC

The crude peptide requires purification to remove truncated sequences and byproducts from
synthesis.

Protocol:

e Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically
a mixture of water and acetonitrile (ACN) with 0.1% TFA.

 Instrumentation: Use a preparative or semi-preparative Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

o Mobile Phases:
o Solvent A: 0.1% TFA in water.

o Solvent B: 0.1% TFA in ACN.
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» Gradient Elution: Elute the peptide from the column using a linear gradient of increasing
Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).

» Detection & Fractionation: Monitor the column eluent at 220 nm and 280 nm (for the tyrosine
residue). Collect fractions corresponding to the major peak.

» Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a
white, fluffy powder.

Characterization by MALDI-TOF Mass Spectrometry

The identity of the purified peptide is confirmed by verifying its molecular mass.
Protocol:

o Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as a-cyano-4-
hydroxycinnamic acid (HCCA), in a 50:50 ACN:water solution with 0.1% TFA.

o Sample Spotting: On a MALDI target plate, spot 1 pL of the matrix solution. To this spot, add
1 pL of the purified peptide solution (approx. 1 pmol/pL). Allow the spot to air dry completely
(co-crystallization).[14]

o Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the
mass spectrum in positive ion reflectron mode.

e Analysis: The resulting spectrum should show a major peak corresponding to the
monoisotopic mass of the protonated peptide ([M+H]*), which for H-Tyr-Ala-Lys-Arg-OH is
approximately 552.32 Da.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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